3-[4-(2-methoxyethyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]-1H-indole
Description
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-28-10-9-24-19(17-12-21-18-8-3-2-7-16(17)18)22-23-20(24)29-13-14-5-4-6-15(11-14)25(26)27/h2-8,11-12,21H,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOSFFVYKSHVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methoxyethyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Indole Moiety: The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Substitution Reactions: The methoxyethyl and nitrobenzylthio groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents and thiol derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methoxyethyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl or nitrobenzylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkylating agents, thiol derivatives, nucleophiles, appropriate solvents.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Substituted triazole-indole derivatives.
Scientific Research Applications
3-[4-(2-methoxyethyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]-1H-indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(2-methoxyethyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Triazole Derivatives
Key Observations :
Physicochemical and Bioactivity Comparisons
Table 2: Physicochemical and Inferred Bioactivity Profiles
*Estimated based on structural analogs.
Key Observations :
Biological Activity
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step procedures requiring careful optimization of reaction conditions. The unique combination of substituents—specifically the 3-nitrophenyl methylsulfanyl and the 2-methoxyethyl side chain—may enhance its biological activity.
Anticancer Properties
Research indicates that compounds similar to 3-[4-(2-methoxyethyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]-1H-indole exhibit significant anticancer properties. For instance, triazole-indole conjugates have been shown to inhibit various cancer cell lines by interfering with critical biochemical pathways associated with cell proliferation and survival.
Antimicrobial Activity
The presence of the triazole ring is often linked to antimicrobial activity. Similar compounds have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. The nitrophenyl group may enhance interactions with biological targets such as enzymes or receptors involved in microbial resistance mechanisms.
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory effects. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.
While the specific mechanism of action for this compound remains to be elucidated, it is hypothesized that its biological activity may stem from:
- Inhibition of Enzymatic Pathways : Many triazoles act as enzyme inhibitors, which could disrupt metabolic processes in pathogens or cancer cells.
- Interaction with Receptors : The compound may interact with specific cellular receptors, influencing signaling pathways associated with cell growth and apoptosis.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the potential biological activities of this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(4-methoxyphenyl)-4H-1,2,4-triazole | Contains a triazole ring and methoxyphenyl group | Potential antifungal activity |
| Indole-3-carbinol | Indole structure with a hydroxymethyl side chain | Known for anticancer properties |
| 1-H-indole-3-acetic acid | Indole with an acetic acid substituent | Plant growth regulator |
This table illustrates how the unique combination of substituents in our compound may enhance its biological activity compared to other known entities.
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research has demonstrated promising results:
- Anticancer Studies : In vitro studies on triazole derivatives showed cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .
- Antimicrobial Assays : Compounds featuring similar structural motifs were tested against bacteria such as Staphylococcus aureus, showing varying degrees of inhibition .
Q & A
Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?
Answer: The synthesis involves multi-step reactions starting with the formation of intermediates. A common approach includes:
- Step 1: Reacting 2-methoxyethylamine with a thiol-containing precursor (e.g., 3-nitrobenzyl mercaptan) to form a key intermediate.
- Step 2: Cyclization with 4H-1,2,4-triazole-3-thiol under basic conditions (e.g., KOH/EtOH) .
- Optimization Tips:
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the methoxyethyl group shows a triplet at δ ~3.5 ppm (CH₂) and a singlet for the methoxy protons .
- Mass Spectrometry (LC-MS): High-resolution LC-MS verifies molecular weight (e.g., [M+H]+ at m/z 480.12) and fragmentation patterns .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
Q. What in vitro biological assays are appropriate for initial pharmacological screening?
Answer:
- Anticancer Activity: Use HepG2 or MCF-7 cell lines with MTT assays, comparing IC₅₀ values to reference drugs like doxorubicin .
- Antifungal Screening: Follow CLSI guidelines with Candida albicans strains, using fluconazole as a control .
- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays to quantify inhibition kinetics .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking predict reactivity and bioactivity?
Answer:
- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., sulfanyl group’s susceptibility to oxidation). Compare HOMO-LUMO gaps to assess stability .
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., binding affinity to tubulin for anticancer activity). Validate with MD simulations to assess binding stability .
- ADME Prediction: Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~3.1 suggests moderate blood-brain barrier penetration) .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Re-evaluate Force Fields: Adjust parameters in docking software (e.g., AMBER vs. CHARMM) to better match experimental binding modes .
- Solvent Effects: Include explicit solvent molecules (e.g., water) in DFT calculations to account for solvation energy discrepancies .
- Metabolite Screening: Use LC-MS/MS to identify active metabolites that may contribute to observed bioactivity .
Q. How do substituent variations on the triazole ring influence physicochemical properties?
Answer:
- Electron-Withdrawing Groups (e.g., -NO₂): Increase oxidative stability but reduce solubility. Compare with analogs containing -OCH₃ or -CF₃ using HPLC logD measurements .
- Steric Effects: Bulky substituents (e.g., 3-nitrophenyl) hinder π-π stacking, as shown by XRD crystallography of related triazoles .
- Bioisosteric Replacement: Replace the sulfanyl group with sulfone to assess impact on antifungal activity (IC₅₀ shifts from ~30 μM to >100 μM) .
Q. What methodologies elucidate the oxidation mechanisms of the sulfanyl group?
Answer:
- Kinetic Studies: Monitor oxidation (e.g., with H₂O₂) via UV-Vis spectroscopy, tracking sulfoxide/sulfone formation rates. Use pseudo-first-order kinetics to determine rate constants .
- Isotopic Labeling: Introduce ³⁴S isotopes to confirm reaction intermediates via MS/MS fragmentation .
- Computational Modeling: Map transition states using Gaussian09 to identify rate-limiting steps (e.g., nucleophilic attack on sulfur) .
Q. How can X-ray crystallography assist in understanding molecular conformation?
Answer:
- Single-Crystal XRD: Resolve bond angles and dihedral angles (e.g., triazole-indole torsion angle ~15°) to correlate conformation with bioactivity .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O bonds) influencing crystal packing and solubility .
- Polymorph Screening: Use solvent evaporation techniques to identify stable polymorphs with distinct melting points (DSC) and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
